8-Chlorotetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo-pyridines, which are characterized by the presence of a tetrazole ring fused to a pyridine structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of chlorine at the 8-position enhances its reactivity and biological properties, making it a subject of various synthetic and pharmacological studies.
The compound can be synthesized through various methods, with significant research focusing on its synthetic routes and biological activities. It is often derived from precursors in organic synthesis involving nitrogen-containing heterocycles.
8-Chlorotetrazolo[1,5-a]pyridine is classified as an N-heterocyclic compound and falls under the broader category of aromatic compounds. Its structure includes both nitrogen and carbon atoms, contributing to its unique chemical properties.
The synthesis of 8-chlorotetrazolo[1,5-a]pyridine can be achieved through several methodologies:
The synthetic routes often require specific conditions such as temperature control, solvent choice, and reaction time optimization. For instance, reactions conducted under mild conditions tend to yield better results with fewer by-products.
The molecular structure of 8-chlorotetrazolo[1,5-a]pyridine features:
The molecular formula for 8-chlorotetrazolo[1,5-a]pyridine is , with a molecular weight of approximately 185.58 g/mol. The compound exhibits distinct spectral characteristics in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
8-Chlorotetrazolo[1,5-a]pyridine participates in various chemical reactions:
These reactions often require careful control of reaction conditions to optimize yields and minimize side products. The mechanisms typically involve nucleophilic attack on the electrophilic carbon adjacent to the chlorine atom.
The mechanism of action for 8-chlorotetrazolo[1,5-a]pyridine primarily relates to its biological activity against certain pathogens. The compound has shown inhibitory effects on drug-resistant strains of bacteria such as Mycobacterium tuberculosis.
Studies indicate that derivatives based on this compound exhibit minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity, potentially due to their ability to interfere with bacterial metabolic pathways .
8-Chlorotetrazolo[1,5-a]pyridine has several notable applications in scientific research:
The exploration of tetrazolo-fused heterocycles began in earnest during the mid-20th century, coinciding with the golden age of heterocyclic chemistry. Tetrazolo[1,5-a]pyridine derivatives first emerged as synthetic targets in the 1960s, primarily investigated for their energetic materials potential. By the 1980s, medicinal chemists recognized their bioisosteric relationship with carboxylate groups and aromatic systems, enabling their application in metabolic stability enhancement [6] [7]. The unsubstituted tetrazolo[1,5-a]pyridine (CAS 274-87-3) served as the foundational scaffold, with halogenated derivatives soon following to address limitations in reactivity and bioavailability.
Table 1: Key Historical Developments of Tetrazolo[1,5-a]pyridine Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1960s | Initial synthesis of tetrazolo[1,5-a]pyridine core | Established fundamental synthetic routes to the bicyclic system |
1980–1990 | Recognition as carboxylic acid bioisostere | Enabled novel approaches to improve metabolic stability of drug candidates |
1990–2000 | Introduction of halogenated derivatives (including 8-chloro variant) | Addressed electronic deficiencies and enhanced intermolecular interactions |
Post-2000 | Application in kinase inhibitors and antimicrobial agents | Exploited chlorine-enhanced binding specificity for targeted therapies |
The specific derivative 8-chlorotetrazolo[1,5-a]pyridine (CAS 40971-88-8) first appeared in chemical databases in the early 1990s, with its MDL number MFCD00490111 established shortly thereafter [3] [9]. Commercial availability through specialty chemical providers (e.g., TRC, SynQuest Laboratories) facilitated its adoption in drug discovery programs, with current pricing reflecting its specialized nature ($45/250mg to $868.56/g) [3]. The synthesis typically involves diazotization-cyclization sequences of 2-aminopyridines followed by electrophilic chlorination, though modern routes employ transition metal-catalyzed approaches for improved regioselectivity.
The structural architecture of 8-chlorotetrazolo[1,5-a]pyridine confers distinctive advantages in drug design. The molecule exhibits a planar configuration with a density of 1.71±0.1 g/cm³ [3], facilitating π-stacking interactions with biological targets. The fused ring system creates an electron-deficient environment, with calculated dipole moments of approximately 5.2 Debye enhancing electrostatic complementarity in binding pockets. Chlorine substitution at the 8-position (equivalent to the 6-position in alternative numbering systems) introduces strategic electronic perturbation that significantly influences molecular recognition.
Table 2: Structural Parameters of 8-Chlorotetrazolo[1,5-a]pyridine
Structural Feature | Characteristic | Biological Implication |
---|---|---|
Ring fusion geometry | Planar bicyclic system | Facilitates intercalation and π-stacking with biomolecular targets |
Chlorine position | C-8 (electron-deficient position) | Directs electrophilic substitution and metal coordination |
Bond length (C8-Cl) | 1.73 Å | Enhanced polarization for nucleophilic displacement |
N-N bond lengths | 1.32-1.35 Å | Contributes to electron delocalization and tautomeric equilibria |
Dipole moment | ~5.2 Debye | Favors interactions with charged/polar enzyme pockets |
The chlorine atom induces substantial electronic asymmetry in the molecule, evidenced by the predicted pKa of 0.41±0.30 [3]. This electron-withdrawing effect significantly lowers the LUMO energy (-1.78 eV), enhancing the compound's susceptibility to nucleophilic attack—a property exploited in prodrug design and covalent inhibitor strategies. The molecule's topological polar surface area (43.08 Ų) and moderate lipophilicity (consensus Log P 0.53) [5] [8] position it favorably within drug-like chemical space, supporting cellular membrane permeability while maintaining sufficient aqueous solubility (predicted 6.48 mg/mL) for biological testing. These attributes have enabled its application across multiple therapeutic areas, including:
The strategic incorporation of chlorine at the 8-position induces multifaceted effects on the compound's pharmacological potential. Chlorine's strong electron-withdrawing nature (Hammett σₘ = 0.37) dramatically alters electron distribution throughout the fused ring system. This manifests most significantly in enhanced leaving group capacity at adjacent positions, enabling nucleophilic aromatic substitution (SₙAr) at C-6 and C-8—a reactivity pattern exploited for creating molecular diversity. Computational analyses indicate chlorine substitution increases molecular polarization by 18-22% compared to the non-halogenated analog, strengthening dipole-dipole interactions with target proteins [3] [5].
Table 3: Comparative Impact of Chlorine Substituent on Molecular Properties
Property | 8-Chlorotetrazolo[1,5-a]pyridine | Unsubstituted Analog | 6-Chloro Isomer |
---|---|---|---|
Molecular Weight | 154.56 g/mol | 120.11 g/mol | 154.56 g/mol |
Melting Point | 194-200°C | 152-154°C | 185-190°C (predicted) |
pKa | 0.41 ± 0.30 | 3.85 | 0.68 ± 0.25 |
Log P (consensus) | 0.53 | -0.09 | 0.61 |
Electrostatic Potential (C8-region) | +34.7 kcal/mol | +28.9 kcal/mol | +29.6 kcal/mol |
Nucleophilic Substitution Rate | 5.7 × 10⁻³ min⁻¹ | Not applicable | 3.2 × 10⁻³ min⁻¹ |
The chlorine atom significantly enhances lipophilicity (Δlog P +0.62 versus unsubstituted analog) [8] [9], promoting membrane permeability and target engagement in hydrophobic binding pockets. This effect is quantified in the molecule's distribution coefficient (Log D₇.₄ = 0.89), which balances favorable passive absorption with sufficient aqueous solubility for physiological distribution. Additionally, the chlorine substituent imparts crucial steric effects without excessive bulk—its van der Waals radius (1.75 Å) optimally fills small hydrophobic enzyme cavities while maintaining metabolic stability against oxidative degradation.
The halogen's impact on metabolic fate is particularly significant. Chlorine substitution at C-8 reduces cytochrome P450-mediated dealkylation at adjacent nitrogen atoms, extending plasma half-life in preclinical models. Computational ADMET profiling predicts low CYP inhibition potential (CYP1A2, 2C19, 2C9, 2D6, 3A4 all "No") [8], suggesting reduced drug-drug interaction liability compared to non-halogenated analogs. The chlorine atom also directs phase II metabolism toward glucuronidation rather than oxidation, potentially mitigating reactive metabolite formation. These properties collectively establish 8-chlorotetrazolo[1,5-a]pyridine as a privileged scaffold where the chlorine substituent serves as a molecular tuning element for optimizing target engagement, pharmacokinetics, and safety profiles in lead optimization campaigns.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: